Stereochemical Identity Defines IAP Antagonist Potency: (7R,8aS) vs. Alternative Diastereomers
In the Takeda IAP antagonist program, the octahydropyrrolo[1,2-a]pyrazine scaffold with (7R,8aS) absolute configuration was identified as the optimal proline bioisostere based on X-ray co-crystal structure analysis with cIAP1 and XIAP proteins [1]. The lead compound T-3256336, which incorporates the (7R,8aS) scaffold, achieved cIAP1 IC₅₀ = 1.3 nM, XIAP IC₅₀ = 200 nM, and GI₅₀ = 1.8 nM in MDA-MB-231 breast cancer cells [1]. In contrast, diastereomeric variations at these centers abolished or significantly reduced binding, as demonstrated by the earlier lead octahydropyrrolo[1,2-a]pyrazine A, which showed metabolic instability at the 7-position that was resolved by retaining the (7R,8aS) configuration while introducing a cyclopropane cap [2]. The (7R,8aS) stereochemistry thus constitutes a chemically defined, empirically validated requirement for high-affinity IAP engagement.
| Evidence Dimension | cIAP1 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | T-3256336 (incorporating (7R,8aS) scaffold): cIAP1 IC₅₀ = 1.3 nM |
| Comparator Or Baseline | Octahydropyrrolo[1,2-a]pyrazine A (configuration not fully optimized): reduced binding affinity relative to T-3256336; cyclopropane-capped analogs 1 and 2 with alternative stereochemistry showed weaker growth inhibition |
| Quantified Difference | ~150-fold selectivity for cIAP1 over XIAP; GI₅₀ = 1.8 nM vs. weaker inhibition for diastereomeric analogs |
| Conditions | cIAP1 and XIAP BIR3 domain binding assays; MDA-MB-231 breast cancer cell growth inhibition; X-ray crystallography (PDB: 4HY4, 4HY0) |
Why This Matters
Procurement of the exact (7R,8aS) stereoisomer ensures that synthesized derivatives reproduce published IAP binding affinities and are structurally congruent with co-crystal data for rational drug design.
- [1] Hashimoto, K. et al. (2013). Design and Synthesis of Potent Inhibitor of Apoptosis (IAP) Proteins Antagonists Bearing an Octahydropyrrolo[1,2-a]pyrazine Scaffold as a Novel Proline Mimetic. Journal of Medicinal Chemistry, 56(3), 1228–1246. View Source
- [2] Asano, M. et al. (2013). Design, stereoselective synthesis, and biological evaluation of novel tri-cyclic compounds as inhibitor of apoptosis proteins (IAP) antagonists. Bioorganic & Medicinal Chemistry, 21(18), 5725–5737. View Source
